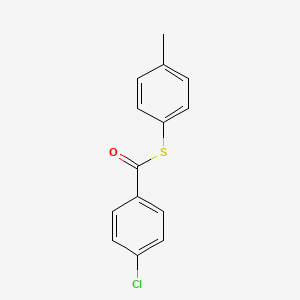![molecular formula C16H17NO6S B14448516 N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide CAS No. 73166-86-6](/img/structure/B14448516.png)
N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide is a complex organic compound with a unique structure that combines elements of furocoumarins and sulfonamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the furo3,2-gbenzopyran core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-Butyl-9-methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-sulfonamide has several scientific
Eigenschaften
CAS-Nummer |
73166-86-6 |
|---|---|
Molekularformel |
C16H17NO6S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-butyl-9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonamide |
InChI |
InChI=1S/C16H17NO6S/c1-3-4-8-17-24(19,20)16-10-5-6-12(18)23-14(10)15(21-2)13-11(16)7-9-22-13/h5-7,9,17H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
ZMOFNOIYALTTBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


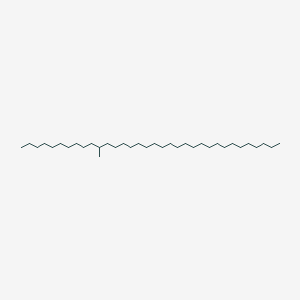

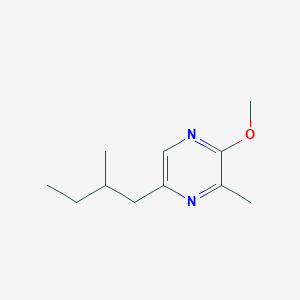
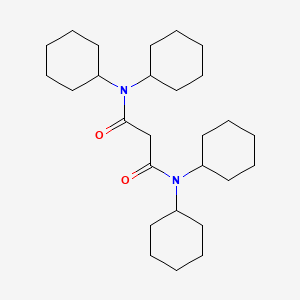
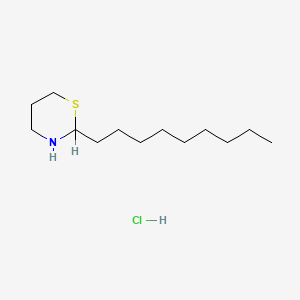
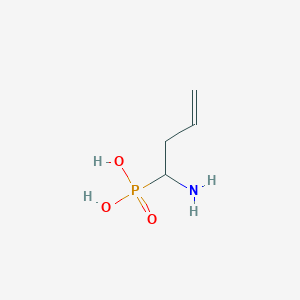

![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
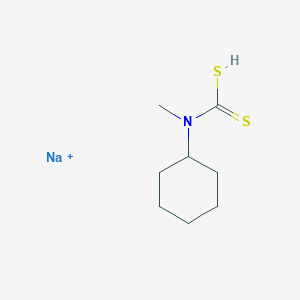
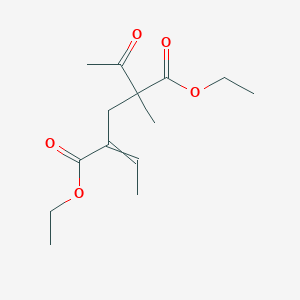
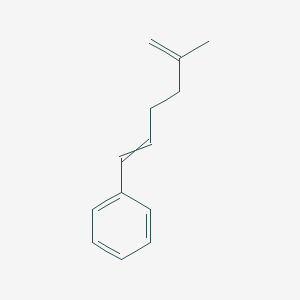
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
